Etoxadrol hydrochloride

Description

Historical Trajectories and Milestones in Etoxadrol Hydrochloride Research

The research into this compound, also known by the code CL-1848C, emerged from the exploration of new intravenous anesthetic agents. wikipedia.orgnih.gov In the 1970s, it was developed and investigated for its potential clinical use as an anesthetic and potent analgesic. wikipedia.orgnih.gov Clinical studies in the mid-1970s characterized its effects in patients. A 1976 study published in Anesthesia and Analgesia detailed the anesthesia produced by etoxadrol as being marked by profound analgesia and amnesia, while key reflexes remained active. nih.gov

However, these clinical investigations also revealed significant and undesirable side effects. wikipedia.org Patients reported experiencing vivid and often unpleasant dreams and hallucinations that could last for up to 24 hours post-administration. wikipedia.orgnih.gov Due to the high incidence of these psychotomimetic effects, including nightmares and aberrations in over 20% of patients, the development of etoxadrol for human use was discontinued (B1498344) in the late 1970s. wikipedia.orgnih.gov

A significant milestone in the scientific understanding of etoxadrol came in 1988 with a study that detailed its synthesis and absolute configuration. nih.gov This research determined the specific three-dimensional structure of the most active isomer of etoxadrol, which was crucial for understanding its interaction with its biological target. nih.gov The study confirmed that the affinity of etoxadrol for the phencyclidine binding site was comparable to that of PCP itself and significantly higher than its epimer, epietoxadrol, highlighting the stereoselectivity of its action. nih.gov This work solidified etoxadrol's position as a potent, phencyclidine-like agonist and provided a basis for its use in molecular modeling studies to probe the nature of the PCP binding site on the NMDA receptor. nih.gov

Table 1: Key Milestones in this compound Research

| Year | Milestone | Significance | Reference(s) |

|---|---|---|---|

| 1971 | Preclinical studies in primates and other species are published. | Characterized etoxadrol as a new dissociative anesthetic. | wikipedia.org |

| 1976 | Clinical investigation results are published. | Detailed the anesthetic and analgesic properties in humans but also highlighted significant side effects like unpleasant dreams, leading to the halt of its clinical development. | nih.gov |

| 1982 | Discriminative stimulus properties are studied in monkeys. | Showed that monkeys would self-administer etoxadrol, confirming its reinforcing properties similar to PCP. | wikipedia.org |

| 1988 | Synthesis and absolute configuration are determined. | Elucidated the precise stereochemistry required for high-affinity binding to the PCP site on the NMDA receptor and provided a tool for molecular modeling. | nih.gov |

| 1992 | Structure-activity relationship studies of analogues are published. | Used etoxadrol as a template to synthesize and evaluate new compounds, furthering the understanding of the pharmacophore for PCP-like agents. | probes-drugs.org |

Evolution of Research Paradigms for Phencyclidine-like NMDA Receptor Antagonists

The research paradigm for phencyclidine-like compounds has evolved significantly since their inception. Initially, drugs like phencyclidine (PCP) were developed as general anesthetics in the 1950s. wikipedia.orgnih.gov However, their use was limited due to severe psychotomimetic side effects, including delirium and hallucinations. wikipedia.orgresearchgate.net This led to the development of derivatives like ketamine in the 1960s, which was better tolerated but still produced dissociative effects. researchgate.net

A pivotal shift occurred in the early 1980s with the discovery that the pharmacological and psychotomimetic effects of PCP and ketamine were primarily mediated through their action as non-competitive antagonists at the NMDA receptor. wikipedia.orgresearchgate.net This discovery was a key step in understanding their mechanism of action and opened a new era of research. researchgate.net The focus shifted from simply characterizing their anesthetic effects to using them as pharmacological tools to study the role of the NMDA receptor and the glutamate (B1630785) system in normal and pathological brain function. nih.govmdpi.com

This new paradigm positioned compounds like etoxadrol not just as failed anesthetics, but as potent and selective ligands for the PCP binding site within the ion channel of the NMDA receptor. wikipedia.orgnih.gov Researchers began to synthesize and study analogues of etoxadrol and dexoxadrol (B1663360) to explore the structure-activity relationships (SAR) for NMDA receptor antagonists. nih.gov This research aimed to develop a more precise understanding of the molecular requirements for binding to the PCP site. nih.govnih.gov Furthermore, the ability of these antagonists to induce symptoms resembling schizophrenia in rodents led to their widespread use in creating animal models to study the pathophysiology of this disorder, particularly the "glutamate hypothesis of schizophrenia". nih.gov The research focus has thus moved from clinical application to fundamental neuroscience, aiming to unravel the complexities of neurotransmission, neurotoxicity, and psychiatric disorders. mdpi.comnih.gov

Current Research Landscape and Unaddressed Inquiries Pertaining to this compound

In the current research landscape, this compound is primarily used as a reference compound and a research tool in medicinal chemistry and neuropharmacology. nih.gov Its high affinity and stereoselectivity for the PCP binding site on the NMDA receptor make it a valuable probe for studying the structure and function of this receptor complex. nih.govnih.gov Research continues to involve the synthesis of etoxadrol analogues to refine the pharmacophore model for non-competitive NMDA receptor antagonists. nih.gov These studies help in designing new molecules with potentially different pharmacological profiles, aiming to separate the therapeutic effects from the undesirable psychotomimetic side effects characteristic of this class. nih.gov

Despite decades of research, several inquiries pertaining to etoxadrol and related compounds remain unaddressed. A primary challenge is the incomplete understanding of how binding at the PCP site translates into the diverse behavioral and psychological effects observed. nih.gov While the link to NMDA receptor blockade is established, the downstream signaling pathways and the interaction with other neurotransmitter systems, such as dopamine (B1211576) and serotonin (B10506), are not fully elucidated. wikipedia.org

Furthermore, the precise molecular interactions between etoxadrol and the amino acid residues within the NMDA receptor ion channel are still an area of active investigation, often explored through computer-assisted molecular modeling. nih.gov A deeper understanding could facilitate the rational design of novel NMDA receptor modulators with improved therapeutic potential for conditions like neurodegenerative diseases, pain, and depression. mdpi.comnih.gov The question of whether the therapeutic actions (e.g., anticonvulsant properties) can be mechanistically separated from the psychotomimetic effects for this class of compounds remains a central and unresolved issue in the field. nih.gov

Table 2: Research Data on this compound

| Property | Finding | Reference(s) |

|---|---|---|

| Mechanism of Action | Non-competitive NMDA receptor antagonist; binds to the PCP site in the ion channel. | wikipedia.orgncats.io |

| Binding Affinity (Ki) | 107 nM (determined by displacement of radiolabeled TCP). | wikipedia.org |

| Binding Affinity vs Epimer | 35 times more potent than its epimer, epietoxadrol, at the PCP binding site. | nih.gov |

| Receptor Specificity | Does not interact with benzodiazepine, muscarinic acetylcholine (B1216132), or mu opioid receptors. | wikipedia.org |

| Neurochemical Effects | Slows serotonin synthesis; increases dopamine synthesis rate. | wikipedia.org |

| Behavioral Properties | Exhibits reinforcing properties in self-administration studies in monkeys. | wikipedia.org |

| Absolute Configuration | The biologically active isomer has a (2S, 4S, 6S) configuration. | nih.gov |

Structure

3D Structure of Parent

Properties

CAS No. |

2650241-86-2 |

|---|---|

Molecular Formula |

C16H24ClNO2 |

Molecular Weight |

297.82 g/mol |

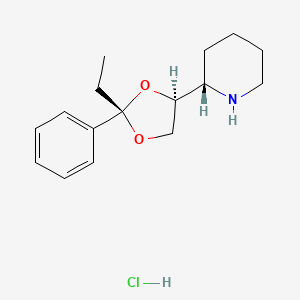

IUPAC Name |

(2S)-2-[(2S,4S)-2-ethyl-2-phenyl-1,3-dioxolan-4-yl]piperidine;hydrochloride |

InChI |

InChI=1S/C16H23NO2.ClH/c1-2-16(13-8-4-3-5-9-13)18-12-15(19-16)14-10-6-7-11-17-14;/h3-5,8-9,14-15,17H,2,6-7,10-12H2,1H3;1H/t14-,15+,16-;/m0./s1 |

InChI Key |

YXNTVNNAXUKHQM-CLUYDPBTSA-N |

Isomeric SMILES |

CC[C@@]1(OC[C@@H](O1)[C@@H]2CCCCN2)C3=CC=CC=C3.Cl |

Canonical SMILES |

CCC1(OCC(O1)C2CCCCN2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Modifications of Etoxadrol Hydrochloride

Chemo-Enzymatic and Asymmetric Synthesis Approaches to Etoxadrol and its Enantiomers

The synthesis of etoxadrol, one of eight possible optical isomers of 2-ethyl-2-phenyl-4-(2-piperidyl)-1,3-dioxolane, has been achieved through various methods. A key approach involves the cleavage of dexoxadrol (B1663360) to produce (S,S)-1-(2-piperidyl)-1,2-ethanediol, which then serves as a precursor for the synthesis of etoxadrol. nih.gov This method also yields epietoxadrol, an epimer of etoxadrol at the C-2 center. nih.gov

Chemo-enzymatic strategies, which utilize enzymes for specific chemical transformations, are increasingly recognized for their potential in synthesizing complex molecules like etoxadrol and its enantiomers. nih.govnih.gov These methods can offer high stereoselectivity, a crucial aspect in the synthesis of chiral compounds. nih.gov Asymmetric synthesis, another critical technique, allows for the production of specific enantiomers. For instance, an asymmetric synthesis of dexoxadrol has been developed starting from D-mannitol, a readily available chiral building block. researchgate.net The development of enantiomerically pure azidobutanediols has also been instrumental in the synthesis of enantiomerically pure etoxadrol and dexoxadrol homologues. researchgate.net

Development of Novel Synthetic Routes for Etoxadrol Hydrochloride Analogues

Research has focused on developing novel synthetic routes to create analogues of etoxadrol with the aim of exploring their structure-activity relationships. researchgate.netacs.org These synthetic strategies often involve modifications to the three main structural components of the molecule: the piperidine (B6355638) ring, the 1,3-dioxolane (B20135) ring, and the aromatic rings. researchgate.net

One approach involves the use of regioisomeric 4-azidobutanediols for the regioselective synthesis of etoxadrol homologues. researchgate.net Another key reaction is the hetero Diels-Alder reaction, which has been utilized in the synthesis of novel dexoxadrol analogues, allowing for modifications of the piperidine substructure. researchgate.net The development of these synthetic methods has enabled the preparation of a wide range of analogues for pharmacological evaluation. acs.orggoogle.comgoogle.com

Determination of Absolute Configuration of this compound

The precise three-dimensional arrangement of atoms, or absolute configuration, is critical to the biological activity of etoxadrol. Single-crystal X-ray analysis has been the definitive method for determining the absolute configuration of this compound. nih.govvulcanchem.comsmolecule.com This analysis has established that the potent, phencyclidine-like isomer, etoxadrol, possesses the (2S, 4S, 6S) configuration at its three chiral centers. nih.govvulcanchem.com In contrast, its much less potent epimer, epietoxadrol, has the (2R, 4S, 6S) configuration. nih.gov The stereochemistry of related compounds, such as dexoxadrol and levoxadrol (B1675189), has also been determined, with dexoxadrol having the (4S, 6S) configuration and levoxadrol having the (2R, 4R) configuration. vulcanchem.com

Structure-Activity Relationship (SAR) Derivations from this compound Chemical Modifications

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For etoxadrol and its analogues, these studies have provided valuable insights into the requirements for high-affinity binding to the NMDA receptor. researchgate.netacs.orgwikidoc.org

Modifications to various parts of the etoxadrol molecule have been explored. For example, phenyl-substituted etoxadrol analogues have shown distinct SARs compared to similarly substituted phencyclidine (PCP) analogues, suggesting different interactions with the PCP binding site. researchgate.net Replacing the phenyl ring with a 2- or 3-thienyl ring resulted in compounds with comparable affinity to etoxadrol. researchgate.net Furthermore, substituting the ethyl group on the dioxolane ring with larger groups like propyl or isopropyl led to compounds with even greater potency than etoxadrol or PCP. researchgate.net

Conversely, some modifications have been shown to decrease activity. N-Alkyl derivatives of the related compound dexoxadrol were found to be inactive, as were analogues where the dioxolane ring was modified. researchgate.net These findings highlight the specific structural features necessary for potent NMDA receptor antagonism.

Conformational Analysis of Etoxadrol Analogues

The three-dimensional shape, or conformation, of etoxadrol analogues plays a crucial role in their interaction with the target receptor. Conformational analysis has been used to study these molecules and predict their activity. mdpi.com It is hypothesized that for high NMDA receptor affinity, a phenyl moiety in an axially perpendicular orientation at the acetalic 2-position of the oxygen heterocycle is required. mdpi.com This highlights the importance of the spatial arrangement of the different chemical groups for effective binding.

Impact of Chiral Centers and Stereochemistry on Ligand-Target Interactions

The stereochemistry of etoxadrol is a critical determinant of its biological activity. nih.gov The (2S, 4S, 6S) configuration of etoxadrol is essential for its high affinity for the phencyclidine binding site, being 35 times more potent than its (2R, 4S, 6S) epimer, epietoxadrol. nih.gov This dramatic difference in potency underscores the highly specific nature of the interaction between the drug molecule and its binding site on the NMDA receptor. Only etoxadrol, and not its less active isomers, was found to substitute for the phencyclidine stimulus in drug discrimination studies. nih.gov This stereochemical dependence extends to related compounds like dexoxadrol, where the dextrorotatory isomer is significantly more active than the levorotatory isomer, levoxadrol. researchgate.netgovinfo.gov

Computational Chemistry Applications in this compound Synthesis Design

Computational chemistry and molecular modeling have become indispensable tools in the study of etoxadrol and the design of its analogues. nih.gov These techniques have been used to develop hypothetical models of the phencyclidine binding site. nih.gov Such models have successfully predicted the higher affinity of etoxadrol and the lower affinity of its epimer, epietoxadrol, providing a rational basis for the observed structure-activity relationships. nih.gov By simulating the interactions between different analogues and the receptor, computational methods can guide the synthesis of new compounds with potentially improved properties, saving significant time and resources in the drug discovery process. nih.gov

Mechanistic Elucidation of Etoxadrol Hydrochloride at Molecular and Cellular Levels

Non-Competitive Antagonism of NMDA Receptors by Etoxadrol Hydrochloride

This compound functions as a non-competitive antagonist at the NMDA receptor. wikipedia.org This class of receptors are ligand-gated ion channels crucial for fast synaptic transmission in the nervous system. guidetopharmacology.org The NMDA receptor, when activated by the binding of glutamate (B1630785) and a co-agonist like glycine, opens an ion channel, allowing the influx of cations. wikipedia.org Etoxadrol exerts its antagonistic effect not by competing with glutamate, but by binding to a distinct site within the receptor's ion channel, thereby blocking ion flow. wikipedia.org This mechanism is characteristic of an open-channel blocker, meaning the receptor channel must first be opened by agonist binding before etoxadrol can gain access to its binding site and exert its inhibitory action.

Characterization of Phencyclidine (PCP) Binding Site Interactions

The primary site of action for etoxadrol within the NMDA receptor is the phencyclidine (PCP) binding site. wikipedia.org This site is located inside the ion channel pore, just above the magnesium (Mg²⁺) block that normally occludes the channel at resting membrane potentials. wikipedia.org Structurally, etoxadrol shares key features with other compounds that bind to this site, such as PCP, ketamine, and its parent compound, dexoxadrol (B1663360), including the presence of phenyl and amino groups. wikipedia.org

Binding studies have demonstrated that etoxadrol has a high affinity for the PCP site. wikipedia.orgresearchgate.net Research using radiolabeled ligands, such as [³H]MK-801 or [³H]TCP, has been instrumental in characterizing this interaction. wikipedia.orgnih.govnih.gov For instance, the affinity of etoxadrol for the PCP binding site was found to be comparable to that of PCP itself. nih.gov A study determined the inhibition constant (Ki) of etoxadrol to be 107 nM, indicating a strong binding affinity. wikipedia.org Furthermore, the binding is stereoselective; the (2S, 4S, 6S) enantiomer of etoxadrol is significantly more potent in its affinity for the PCP site than its epimer, epietoxadrol, by a factor of 35. nih.gov This high degree of stereoselectivity underscores the specific nature of the interaction with the binding site. nih.gov

Modulation of Ion Channel Gating and Cation Flux

The binding of etoxadrol to the PCP site directly obstructs the NMDA receptor's ion channel, thereby modulating its gating and preventing the flux of cations. wikipedia.org Under normal physiological conditions, the binding of glutamate and depolarization of the postsynaptic membrane displaces a magnesium ion that blocks the channel. wikipedia.org This allows for the influx of sodium (Na⁺) and, critically, calcium (Ca²⁺) ions, and the efflux of potassium (K⁺) ions. wikipedia.org This ion movement is fundamental to synaptic plasticity and neuronal excitation.

By occupying the PCP site, etoxadrol acts as a physical plug in the open channel. wikipedia.org This blockade prevents the passage of Na⁺ and Ca²⁺ into the cell and K⁺ out of the cell, effectively inhibiting the downstream signaling cascades that are normally initiated by NMDA receptor activation. wikipedia.org This mechanism of ion channel blockade is a shared characteristic among dissociative anesthetics like PCP, ketamine, and dexoxadrol. wikipedia.org The kinetics of this block, including how quickly the molecule associates with and dissociates from the channel, influences the pharmacological profile of the drug. nih.gov

Receptor Binding Kinetics and Ligand Displacement Studies of this compound

Ligand displacement studies have been crucial in quantifying the binding affinity of etoxadrol to the NMDA receptor. These studies typically involve using a radiolabeled compound known to bind to the target site and measuring how effectively a non-labeled compound, like etoxadrol, displaces it.

In one key study, the displacement of radiolabeled tenocyclidine (B1683004) ([³H]TCP) was used to determine the inhibition constant (Ki) for etoxadrol at the PCP binding site. The result was a Ki of 107 nM. wikipedia.org Another study investigating the displacement of [³H]MK-801 in vivo found that etoxadrol had an ED₅₀ of 5.1 mg/kg, further demonstrating its potency at this site. nih.gov

Importantly, the binding of etoxadrol to the PCP site does not appear to alter the binding affinity of other sites on the NMDA receptor complex. wikipedia.org This was shown in studies where the presence of etoxadrol did not significantly change the Ki for TCP binding, although it did reduce the maximum number of binding sites (Bmax), which is consistent with a non-competitive interaction. wikipedia.org Further research has also developed irreversible ligands based on the etoxadrol structure, such as etoxadrol-meta-isothiocyanate, which has proven to be a valuable tool for studying the structure and function of the PCP binding site due to its potent and highly selective nature. nih.gov

| Compound | Binding Parameter | Value | Radioligand Used | Reference |

|---|---|---|---|---|

| Etoxadrol | Ki | 107 nM | [³H]TCP | wikipedia.org |

| Etoxadrol | ED50 (in vivo) | 5.1 mg/kg | [³H]MK-801 | nih.gov |

| Etoxadrol m-isothiocyanate | Apparent Ki (reversible) | 94 nM | (+)-[³H]-3 | nih.gov |

| Dexoxadrol | Ki | In range of Etoxadrol | [³H]-(+)-MK-801 | nih.gov |

| Ketamine | Ki | Displaces [³H]PCP | [³H]PCP | researchgate.net |

Intracellular Signaling Cascades Influenced by this compound

By preventing the rise in intracellular calcium, etoxadrol can inhibit calcium-dependent signaling pathways. This includes the activation of calcium/calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and the regulation of adenylyl cyclase. These pathways are known to be central to the induction of long-term potentiation (LTP), a cellular correlate of learning and memory. physiology.org While direct studies on etoxadrol's influence on specific signaling cascades are limited, its mechanism as an NMDA receptor antagonist strongly implies an interruption of these calcium-dependent processes. The over-activation of NMDA receptors can lead to excitotoxicity and neuronal death, a process that is mitigated by antagonists; therefore, etoxadrol would inhibit these excitotoxic cascades. researchgate.net

Interactions with Neurotransmitter Systems and Synthesis Pathways (e.g., Serotonin (B10506), Dopamine)

Etoxadrol's influence extends beyond the glutamatergic system, affecting other major neurotransmitter systems, notably dopamine (B1211576) and serotonin. wikipedia.org Research indicates that etoxadrol can significantly alter the synthesis rates of these neurotransmitters. Specifically, it has been observed to slow the synthesis of serotonin to approximately 50-60% of control rates. wikipedia.org In stark contrast, it accelerates the rate of dopamine synthesis by up to 200% of the normal rate several hours after administration. wikipedia.org

Comparative Mechanistic Studies with Related NMDA Receptor Antagonists (e.g., Ketamine, Dexoxadrol)

Etoxadrol belongs to a family of dissociative anesthetics that includes ketamine and its parent compound, dexoxadrol, all of which act as non-competitive NMDA receptor antagonists by binding to the PCP site. wikipedia.org While they share this primary mechanism, differences in their chemical structures lead to variations in potency, binding kinetics, and pharmacological effects.

Etoxadrol vs. Dexoxadrol: Etoxadrol is a derivative of dexoxadrol. nih.gov Both compounds are potent NMDA receptor antagonists with high affinity for the PCP binding site. researchgate.netunicam.it Their structural similarity means they share a very similar mechanism of action. Studies have explored the structure-activity relationships of analogues of both dexoxadrol and etoxadrol to understand how modifications affect NMDA receptor affinity. nih.goviiab.me For example, research has shown that replacing the piperidine (B6355638) ring in their structures with an aminomethyl chain can still result in potent NMDA receptor antagonists, indicating this part of the molecule is not essential for high affinity. unicam.it

Preclinical Research Methodologies and Model Systems in Etoxadrol Hydrochloride Investigations

In Vitro Cellular and Subcellular Model Systems for Mechanistic Studies

In vitro models are fundamental for dissecting the molecular and cellular mechanisms of drug action in a controlled environment, free from the complexities of a whole organism.

Primary neuronal cultures, particularly from the hippocampus, serve as a valuable tool for studying how compounds like etoxadrol affect neuronal development, synaptic plasticity, and network activity. frontiersin.orgnih.gov These cultures allow for the direct observation of drug effects on synaptic protein expression and neuronal firing patterns. frontiersin.orgnih.gov Although direct studies on etoxadrol using these specific systems are not widely published, the methodology is standard for investigating NMDA receptor antagonists.

Synaptosomal preparations, which are isolated nerve terminals, offer a subcellular model to study the effects of drugs on neurotransmitter release. nih.govgovinfo.gov Research on phencyclidine (PCP)-like drugs, a class to which etoxadrol belongs, has employed synaptosomal preparations from the rat striatum to investigate the antagonism of NMDA-induced acetylcholine (B1216132) release. nih.govgovinfo.gov This methodology allows for the precise measurement of a compound's ability to interfere with specific neurotransmitter systems at the presynaptic level.

To pinpoint the specific molecular targets of etoxadrol, researchers utilize recombinant receptor expression systems. researchgate.net In this technique, non-neuronal cells, such as Human Embryonic Kidney (HEK 293) cells, are genetically engineered to express specific NMDA receptor subunits (e.g., GluN1, GluN2A, GluN2B). nih.govnih.gov

By applying etoxadrol to these cells, its activity at distinct, well-defined receptor subtypes can be measured. For instance, studies on other NMDA antagonists have used cells expressing recombinant GluN1a/GluN2A or GluN1a/GluN2B receptors to evaluate their cytoprotective activities. nih.gov This approach is critical for determining the subunit selectivity of a compound and correlating it with its functional effects. nih.govnih.gov This method confirms that etoxadrol's primary action is as a non-competitive NMDA receptor antagonist, binding to the PCP site located within the ion channel. wikipedia.org

Radioligand binding assays are a cornerstone of pharmacological research, used to quantify the affinity of a drug for its receptor target. In the case of etoxadrol, these assays have been instrumental in characterizing its interaction with the NMDA receptor. wikipedia.org The technique involves using a radiolabeled ligand, such as [3H]tenocyclidine (TCP) or [3H]MK-801, which is known to bind to the PCP site on the NMDA receptor. wikipedia.orgnih.gov

The affinity of etoxadrol is determined by its ability to displace the radioligand from the receptor. A lower concentration of etoxadrol required to displace the radioligand indicates a higher binding affinity. nih.govuniversiteitleiden.nl Studies have consistently shown that etoxadrol possesses a high affinity for the PCP binding site. researchgate.net

| Radioligand Used | Tissue/System Used | Reported Ki (nM) | Reference |

|---|---|---|---|

| [3H]TCP | Not Specified | 107 | wikipedia.org |

| [3H]MK-801 | Porcine-receptor membrane | 40 | nih.gov |

| Not Specified | Phencyclidine binding site | Comparable to Phencyclidine | nih.gov |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher affinity.

Recombinant Receptor Expression Systems for Target Specificity

Ex Vivo Tissue Slice Preparations for Electrophysiological and Biochemical Research

Ex vivo tissue slice preparations, typically from brain regions like the hippocampus or cerebral cortex, bridge the gap between in vitro and in vivo research. nih.gov These preparations maintain the local cellular architecture and synaptic connectivity of the tissue, allowing for more physiologically relevant studies of drug effects. researchgate.netnih.govnih.gov

In the context of NMDA antagonists, researchers have used rat cerebro-cortical slices to measure how these compounds affect neuronal depolarizations induced by NMDA. nih.gov This electrophysiological technique provides direct evidence of a drug's functional antagonism at the receptor. While specific data on etoxadrol using this method is limited in the public domain, it is a standard preclinical procedure for this class of compounds. nih.gov Such studies would involve generating thin (e.g., 300-500 µm) brain slices with a vibratome, maintaining them in an oxygenated buffer, and recording neuronal activity before and after the application of etoxadrol to assess its impact on synaptic transmission and plasticity. nih.govmdpi.com

In Vivo Non-Human Animal Models for Neuropharmacological Mechanism Explorations

In vivo animal models are indispensable for understanding the complex behavioral and systemic effects of a neuroactive compound.

Rodent models, primarily mice and rats, have been used to characterize the behavioral effects of etoxadrol, which are similar to those of PCP. wikipedia.org Behavioral phenotyping involves a battery of standardized tests to assess a compound's impact on motor function, sensory processing, and cognition. nih.govfrontiersin.orgresearchgate.net

| Animal Model | Behavioral Test/Observation | Observed Effect | Reference |

|---|---|---|---|

| Mice | Pentylenetetrazol (PTZ)-induced seizure model | Anticonvulsant effect (prevents tonic seizures) | wikipedia.org |

| Mice | General observation | Marked stimulation and ataxia | medchemexpress.cn |

| Rats | Drug discrimination paradigm | Substituted for the phencyclidine stimulus | nih.gov |

These studies confirm that etoxadrol produces distinct behavioral outcomes consistent with its mechanism as an NMDA receptor antagonist. wikipedia.org The drug discrimination paradigm, for example, demonstrates that rats perceive the subjective effects of etoxadrol as being similar to those of phencyclidine. nih.gov The anticonvulsant activity observed in mice highlights another functional consequence of its neuropharmacological action. wikipedia.org

Primate Models for Advanced Neuropharmacological Assessment

Non-human primates have played a crucial role in the preclinical evaluation of Etoxadrol hydrochloride, primarily due to their physiological and neuroanatomical similarity to humans. These models were instrumental in characterizing the compound's anesthetic and behavioral effects. Early preclinical studies identified this compound as a promising parenteral dissociative anesthetic in various animals, including non-human primates. scribd.com

Electrophysiological Techniques (e.g., Patch-Clamp, Extracellular Recordings) in this compound Studies

Electrophysiological techniques have been fundamental in elucidating the mechanism of action of this compound at the neuronal level. These methods allow for the direct measurement of ion flow through channels and changes in neuronal excitability. The primary target of Etoxadrol is the N-methyl-D-aspartate (NMDA) receptor, an ionotropic glutamate (B1630785) receptor. benthamdirect.com

Studies on Etoxadrol and pharmacologically similar compounds like ketamine and phencyclidine have utilized techniques such as microelectrophoresis and extracellular recordings to demonstrate their specific action on the NMDA receptor. nih.gov In these experiments, excitatory amino acid agonists (like NMDA, quisqualate, and kainate) are applied locally to single neurons in the spinal cord or brain, and the resulting neuronal firing rate is recorded. The application of Etoxadrol was shown to potently and selectively block the neuronal excitation induced by NMDA, with little to no effect on responses to other agonists like quisqualate and kainate. nih.gov This demonstrated its specificity as an NMDA receptor antagonist.

While specific patch-clamp studies on Etoxadrol are not extensively detailed in the provided literature, this technique is a cornerstone for investigating channel-blocking drugs. Whole-cell and single-channel patch-clamp recordings on cultured neurons, such as rat neocortical neurons, have been used to study other NMDA antagonists like MK-801. researchgate.net This methodology allows researchers to:

Measure the flow of cations (like Ca²⁺ and Na⁺) through the NMDA receptor channel.

Observe the blocking effect of the antagonist on this ion current directly.

Characterize the kinetics of the block, determining whether it is use-dependent (i.e., requires the channel to be open).

Etoxadrol acts as a non-competitive antagonist by binding to the phencyclidine (PCP) site located inside the NMDA receptor's ion channel. wikipedia.org This binding physically obstructs the passage of ions, thereby preventing neuronal depolarization. wikipedia.org Patch-clamp techniques would be the definitive method to characterize the voltage-dependency and kinetics of this channel block.

Molecular Biology and Genetic Manipulation Techniques in Investigating this compound Targets

Molecular biology techniques have been essential for identifying and characterizing the specific binding site of this compound and understanding its structure-activity relationships.

Receptor Binding Assays: The primary molecular target of Etoxadrol was identified as the phencyclidine (PCP) binding site within the channel of the NMDA receptor. researchgate.net This was determined through competitive radioligand binding assays. In these experiments, brain membrane preparations are incubated with a radiolabeled ligand known to bind to the PCP site, such as [³H]tenocyclidine (TCP) or ³H-MK-801. wikipedia.orgresearchgate.net The ability of Etoxadrol to displace the radioligand is measured, and from this, its binding affinity (Ki) is calculated. Studies have shown that Etoxadrol binds to the PCP site with high affinity. wikipedia.org For instance, one study determined its Ki value to be 107 nM through the displacement of radiolabeled TCP. wikipedia.org Further binding studies confirmed that Etoxadrol does not interact with other major receptor systems, such as benzodiazepine, muscarinic acetylcholine, or mu-opioid receptors, highlighting its selectivity. wikipedia.orgnih.gov

Structure-Activity Relationship (SAR) Studies: Molecular biology and synthetic chemistry have been combined to explore the SAR of Etoxadrol. Researchers have synthesized various homologues and derivatives of Etoxadrol and its parent compound, dexoxadrol (B1663360), and then tested their affinity for the NMDA receptor. researchgate.netnih.gov These studies, which involve modifying the chemical structure and observing the effect on binding affinity, have revealed key structural requirements for potent NMDA receptor antagonism. For example, the affinity of these compounds resides almost exclusively in specific stereoisomers, with the (2S,4S)-configured enantiomers showing the highest affinity. nih.gov

Molecular Probes: To further investigate the structure and function of the PCP binding site, a potent, enantioselective, and irreversible affinity ligand based on Etoxadrol was synthesized: Etoxadrol-meta-isothiocyanate. nih.gov This molecule acts as a molecular probe, binding covalently to the receptor site. Such tools are invaluable in molecular biology for isolating and identifying receptor proteins and mapping their binding pockets.

While direct genetic manipulation studies (e.g., using knockout mice) specifically for Etoxadrol were not found, such techniques are widely used for related compounds. For instance, research on ketamine has utilized GluN2D-knockout (KO) mice to investigate the role of specific NMDA receptor subunits in its effects. researchgate.net This approach allows for the dissection of the roles of different NMDA receptor subtypes in the pharmacological actions of these antagonists.

Analytical and Bioanalytical Methodologies for Etoxadrol Hydrochloride Research

Chromatographic Techniques for Separation and Detection

While specific high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) methods dedicated solely to Etoxadrol hydrochloride are not extensively detailed in publicly available literature, the analytical principles for similar compounds are well-established. For instance, HPLC-MS/MS methods have been developed for other novel anesthetic agents and are considered the gold standard for quantifying drugs and their metabolites in biological samples due to their sensitivity and specificity. nih.govfrontiersin.orgmdpi.com

A typical HPLC-MS/MS method for a compound like Etoxadrol would involve:

Sample Preparation: Protein precipitation from plasma samples using a solvent like methanol. nih.gov

Chromatographic Separation: Utilizing a C18 column to separate the analyte from endogenous matrix components. frontiersin.org

Mass Spectrometric Detection: Employing multiple reaction monitoring (MRM) mode for specific and sensitive quantification. nih.gov

For GC-MS analysis, which is also used for related compounds, derivatization might be necessary to improve the volatility and thermal stability of Etoxadrol. researchgate.net However, thermal degradation can be a concern with this technique for certain structures. researchgate.net The resolution of Etoxadrol's optical isomers is a critical step, often achieved through fractional crystallization of diastereomeric salts formed with chiral acids, such as maleic acid.

Spectroscopic Approaches in this compound Structural Elucidation and Quantification

Spectroscopic methods are indispensable for confirming the identity and determining the three-dimensional structure of this compound.

X-ray Crystallography: This technique has been pivotal in determining the absolute configuration of this compound. Single-crystal X-ray analysis established the stereochemistry at its three chiral centers as 2S, 4S, and 6S. researchgate.netnih.govvulcanchem.com This definitive structural information is crucial for understanding its potent activity at the phencyclidine (PCP) binding site of the NMDA receptor, especially when compared to its less potent epimer, Epietoxadrol (2R, 4S, 6S). researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure of Etoxadrol. It reveals distinct proton environments within the molecule, such as the resonances of the piperidine (B6355638) protons. smolecule.com While comprehensive NMR data tables are not readily available in the cited literature, ¹H NMR and ¹³C NMR would be standard procedures in its synthesis and characterization to confirm the connectivity of atoms. researchgate.netthieme-connect.com

Table 1: Key Spectroscopic Data for this compound

| Technique | Finding | Reference |

|---|---|---|

| X-ray Crystallography | Determined the absolute configuration as 2S, 4S, 6S. | researchgate.netnih.govvulcanchem.com |

| NMR Spectroscopy | Confirms distinct proton environments, such as those of the piperidine ring. | smolecule.com |

Mass Spectrometry Applications in Metabolomics and Proteomics Research related to this compound

The application of mass spectrometry in the metabolomics and proteomics of this compound is an area with potential for significant research, though specific studies are not widely published. Untargeted metabolomics using high-resolution mass spectrometry, such as Orbitrap-based systems, is a powerful approach to identify biomarkers and understand the metabolic pathways affected by drug administration. jcet.eufrontiersin.orgnih.gov

For a compound like Etoxadrol, metabolomics studies in non-human models could:

Identify novel metabolites formed through biotransformation.

Elucidate the metabolic pathways involved, such as hydroxylation, dehydrogenation, or demethylation, similar to what has been studied for other novel anesthetic agents. nih.gov

Reveal downstream effects on endogenous metabolic pathways, providing insights into its mechanism of action and potential off-target effects. frontiersin.org

Proteomics research would focus on how Etoxadrol affects protein expression and function, which is critical for understanding its neuropharmacological effects beyond direct receptor binding.

Bioanalytical Methods for Quantifying this compound and Metabolites in Biological Matrices (Non-Human)

The quantification of this compound and its metabolites in non-human biological matrices like plasma, urine, and tissue is essential for preclinical pharmacokinetic and pharmacodynamic studies. nih.govgoogle.com Based on methodologies for analogous compounds, a robust bioanalytical method would likely be an HPLC-MS/MS assay. nih.gov

Key validation parameters for such a method, following established guidelines, would include: frontiersin.orgmdpi.com

Sensitivity and Linearity: Determining the lower limit of quantification (LLOQ) and establishing a linear range suitable for expected concentrations in samples. For a similar compound, linearity was established over a range like 21.76–4352 ng/mL. nih.gov

Accuracy and Precision: Ensuring the measured concentrations are close to the true values and that the results are reproducible. Typically, intra-day and inter-day precision should be within 15%. nih.gov

Matrix Effect and Recovery: Assessing the influence of the biological matrix on ionization and the efficiency of the extraction process. frontiersin.org

Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions. frontiersin.org

A study on a related anesthetic, ET-26-HCl, in rats and beagle dogs demonstrated rapid distribution to tissues, with the highest concentrations found in fat and liver. nih.gov A similar distribution pattern could be anticipated for the lipophilic Etoxadrol. wikipedia.org The study also identified a major hydroxylation metabolite, and analysis showed that only a small fraction of the parent drug and its metabolite were excreted in urine and feces, suggesting extensive metabolism. nih.gov

Table 2: Typical Validation Parameters for a Bioanalytical HPLC-MS/MS Method

| Parameter | Description | Example Value for an Analog | Reference |

|---|---|---|---|

| Linearity Range | The concentration range over which the assay is accurate and precise. | 21.76–4352 ng/mL | nih.gov |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be reliably quantified. | 21.76 ng/mL | nih.gov |

| Intra-day/Inter-day Precision (%RSD) | The relative standard deviation of replicate measurements within and between days. | <15.0% | nih.gov |

| Accuracy (%) | The closeness of the mean test results to the true concentration. | 94.11–107.78% | nih.gov |

Computational and Theoretical Modeling of Etoxadrol Hydrochloride

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques used to model the interaction between a ligand, such as Etoxadrol, and its protein target. plos.org These methods provide a detailed, three-dimensional view of the binding process, helping to rationalize the compound's affinity and mechanism of action.

Etoxadrol is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that binds with high affinity to the phencyclidine (PCP) site located within the receptor's ion channel. wikipedia.org Molecular modeling studies have been crucial in understanding this interaction. Computer-assisted molecular modeling has led to the development of a hypothetical model of the PCP binding site. nih.gov This model successfully rationalizes the stereoselectivity of binding, correctly predicting the significantly higher affinity of Etoxadrol compared to its less potent epimer, epietoxadrol. nih.gov The affinity of Etoxadrol for the PCP binding site is comparable to that of phencyclidine itself and is about 35 times more potent than its epimer. nih.gov

Binding studies have determined Etoxadrol's high affinity for the PCP binding site, with a reported inhibitory constant (Ki) of 107 nM. wikipedia.org Further comparative studies analyzing various NMDA receptor open channel blockers under uniform assay conditions have also highlighted its moderate affinity relative to other antagonists. researchgate.netmdpi.com For instance, while a compound like (+)MK-801 shows very high affinity (Ki = 3.4 nM), Etoxadrol's affinity is in a similar range to its parent compound, dexoxadrol (B1663360), and PCP. mdpi.com

MD simulations can further elaborate on the binding mode by simulating the dynamic nature of the ligand-receptor complex over time. plos.orgescholarship.org For related NMDA antagonists, long-timescale MD simulations have been combined with crystallography to elucidate how they block the ion channel. mdpi.com Such simulations can reveal key hydrogen bonds, hydrophobic interactions, and conformational changes that stabilize the ligand within the binding pocket, providing a dynamic understanding of the antagonism mechanism. plos.org

| Compound | Binding Site | Affinity (Ki) | Reference |

|---|---|---|---|

| Etoxadrol | PCP Site | 107 nM | wikipedia.org |

| Etoxadrol | PCP Site ([3H]MK-801 displacement) | 40 nM | mdpi.com |

| (+)MK-801 (Dizocilpine) | PCP Site ([3H]MK-801 displacement) | 3.4 nM | mdpi.com |

| Dexoxadrol | PCP Site ([3H]MK-801 displacement) | 25 nM | mdpi.com |

| Phencyclidine (PCP) | PCP Site ([3H]MK-801 displacement) | 99 nM | mdpi.com |

| Epietoxadrol | PCP Site | ~35x less potent than Etoxadrol | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Etoxadrol Hydrochloride Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of compounds with their biological activity. jocpr.com By establishing a mathematical relationship between molecular descriptors (e.g., physicochemical properties) and a defined endpoint (e.g., binding affinity), QSAR models can predict the activity of new, unsynthesized analogues, thereby guiding medicinal chemistry efforts. jocpr.comnih.gov

Extensive structure-activity relationship (SAR) and QSAR studies have been performed on analogues of Etoxadrol and the closely related compound Dexoxadrol. wikipedia.orgnih.gov These studies systematically modify the chemical structure—for instance, by altering substituents on the dioxolane ring or homologating the side chain—and measure the resulting impact on NMDA receptor affinity. nih.gov

Research has shown that specific structural features are critical for high affinity. For example, the presence of a phenyl group and a basic amino group are common features among potent ligands like Etoxadrol and PCP. wikipedia.org Studies on Etoxadrol homologues revealed that the (2S,4S)-configuration is crucial for potent NMDA receptor binding. nih.gov One analogue, the (2S,4S)-configured 1,3-dioxolane (B20135) (2S,4S)-13b, which replaces the piperidine (B6355638) ring with a 2-aminoethyl substituent, was found to have a Ki value of 69 nM, which is in the same range as Etoxadrol, indicating that this substituent leads to similar interactions at the receptor. nih.gov Conversely, derivatives with a proton at the acetalic position (C-2) of the dioxolane ring show no significant interaction with the NMDA receptor. nih.gov

These detailed SAR findings provide the essential data for building robust QSAR models. researchgate.net Such models can help to overcome limitations of the lead compounds, such as insufficient affinity or metabolic instability. researchgate.net Beyond receptor affinity, QSAR has also been applied to predict fundamental physicochemical properties of Etoxadrol, such as its aqueous solubility. scispace.comresearchgate.net

| Compound Analogue | Key Structural Modification | NMDA Receptor Affinity (Ki) | Reference |

|---|---|---|---|

| (2S,4S)-13b | Piperidin-2-yl group replaced with a 2-aminoethyl group | 69 nM | nih.gov |

| (2S,4S)-16b | Ring homologue (1,3-dioxane) with (S)-configuration | High (enantioselective binding) | nih.gov |

| (+/-)-12a, (+/-)-13a, (+/-)-16a | Contain a proton at the acetalic position (C-2) | No significant interaction | nih.gov |

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful computational strategy for identifying novel ligands by abstracting the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.gov A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and charged/hydrophobic centers. nih.govresearchgate.net

Based on the conformational analysis of known noncompetitive NMDA receptor antagonists, including the dexoxadrol chemical family, a common pharmacophore has been proposed. researchgate.netncats.io This model highlights the critical importance of a precise topographical alignment of at least one aromatic group and a basic nitrogen atom for high-affinity binding. researchgate.net The distance between the ammonium (B1175870) head and the centroid of the phenyl ring is a key parameter in these models. researchgate.net

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases, a process known as virtual screening. nih.govfrontiersin.org This allows for the rapid in silico identification of new molecules from vast libraries (such as the ZINC database) that possess the desired structural features and are therefore likely to be active at the target receptor. nih.govfrontiersin.org For NMDA receptor antagonists, this approach has been used to design novel scaffolds, such as those based on a 1,4-dioxane (B91453) ring, that are compatible with potent antagonist activity. researchgate.net The results from these screenings can prioritize a smaller, more manageable number of compounds for synthesis and biological testing, significantly accelerating the drug discovery process. frontiersin.org

| Pharmacophoric Feature | Description | Relevance to Etoxadrol | Reference |

|---|---|---|---|

| Aromatic Ring (R) | Provides hydrophobic and/or π-π stacking interactions within the binding site. | The phenyl group on the dioxolane ring. | researchgate.net |

| Basic Nitrogen/Positive Ionizable (D) | Forms a key ionic or hydrogen bond interaction. | The nitrogen atom within the piperidine ring. | researchgate.net |

| Hydrophobic Feature | Occupies a hydrophobic pocket in the receptor. | The ethyl group on the dioxolane ring. | researchgate.net |

| Hydrogen Bond Acceptor (A) | Interacts with donor groups in the binding site. | The oxygen atoms of the dioxolane ring. | researchgate.net |

Applications of Deep Learning and Artificial Intelligence in this compound Drug Design

In recent years, deep learning (DL) and artificial intelligence (AI) have emerged as transformative technologies in drug design. arxiv.org Generative DL models, in particular, can learn from the structures of known active compounds to design novel molecules (de novo drug design) with desired properties. researchgate.netresearchgate.netosti.gov

Etoxadrol has played a role in the development and validation of these advanced computational tools. To facilitate the application of AI to NMDA receptor antagonists, a comprehensive library of known PCP site ligands, including Etoxadrol, was compiled from the scientific literature. osti.gov This curated dataset serves as the training ground for generative models, such as variational autoencoders (VAEs), which learn the underlying patterns of the chemical space associated with NMDA receptor antagonism. arxiv.org

The typical workflow involves several stages:

Training: A generative AI model is trained on a large dataset of known antagonists, like the one containing Etoxadrol. osti.gov

Generation: The trained model generates thousands or millions of new, hypothetical molecular structures that are predicted to be active. osti.gov

Screening and Filtering: These AI-generated compounds are then subjected to a rigorous in silico filtering pipeline. arxiv.orgosti.gov This includes assessment with ligand-based activity prediction models and structure-based methods like molecular docking into the NMDA receptor's crystal structure to predict binding affinity. osti.gov

Candidate Selection: Compounds that successfully pass all filtering steps are identified as promising novel candidates for synthesis and experimental validation. osti.govosti.gov

This approach has successfully identified novel candidate antagonists that are not present in existing chemical databases. osti.govosti.gov By leveraging AI, researchers can explore vast, previously inaccessible regions of chemical space, accelerating the discovery of new potential therapeutics targeting the NMDA receptor. arxiv.orgosti.gov

| Stage | Description | Role of Etoxadrol Data | Reference |

|---|---|---|---|

| 1. Library Curation | Assemble a comprehensive dataset of known NMDA receptor PCP site antagonists with experimental activity data. | Etoxadrol is included as a known, well-characterized antagonist. | osti.gov |

| 2. Model Training | Use the curated library to train a generative deep learning model (e.g., VAE) to understand the "rules" of active molecules. | The structure and properties of Etoxadrol inform the model's learning process. | arxiv.org |

| 3. De Novo Generation | The trained model generates novel chemical structures not present in the training set. | N/A | researchgate.netosti.gov |

| 4. In Silico Screening | Generated molecules are filtered using computational tools like QSAR, pharmacophore models, and molecular docking. | Docking simulations use the same binding site targeted by Etoxadrol. | osti.gov |

| 5. Candidate Prioritization | Top-scoring novel molecules are selected for potential synthesis and experimental testing. | N/A | osti.gov |

Systems Biology Approaches to Network Effects of this compound

While the primary mechanism of Etoxadrol is antagonism of the NMDA receptor, its ultimate physiological effects are the result of complex, downstream network interactions. Systems biology aims to understand these broader biological systems by integrating computational and mathematical modeling of complex biological interactions. biomolther.org

Etoxadrol's known effects extend beyond simple channel blockade. For instance, it has been shown to influence other neurotransmitter systems, significantly slowing the synthesis of serotonin (B10506) while accelerating the rate of dopamine (B1211576) synthesis in the brain. wikipedia.org Furthermore, it impacts physiological systems beyond the central nervous system, including the cardiovascular and respiratory systems. wikipedia.org

A systems biology or network pharmacology approach would seek to model these interconnected events. osti.gov Such a model would start with the initial drug-target interaction (Etoxadrol binding to the NMDA receptor) and map the subsequent signaling cascades. biomolther.org This includes the immediate effects on neuronal excitability and the subsequent modulation of other neurotransmitter pathways (dopaminergic, serotonergic) and their downstream targets. By integrating data on how these changes in neural network activity translate to physiological outputs (e.g., changes in heart rate, respiration), a comprehensive, multi-scale model can be constructed.

Although specific systems biology studies focused solely on Etoxadrol are not prominent in the literature, the principles of this approach are highly relevant. Modeling the network effects of Etoxadrol could provide crucial insights into its polypharmacology, help to predict both therapeutic and adverse effects, and offer a more holistic understanding of its impact on the central nervous system and the body as a whole.

Future Directions and Emerging Research Avenues in Etoxadrol Hydrochloride Studies

Exploration of Novel Molecular Targets Beyond NMDA Receptors

While Etoxadrol's primary interaction with the PCP binding site of the NMDA receptor is well-established, its complete pharmacological profile may involve other molecular targets. wikipedia.org Research has indicated that despite its potent anesthetic and analgesic effects, Etoxadrol does not appear to interact with benzodiazepine, muscarinic acetylcholine (B1216132), or mu-opioid receptors. wikipedia.org However, its influence on neurotransmitter systems beyond glutamate (B1630785) warrants deeper investigation.

Studies have shown that Etoxadrol can significantly alter the synthesis of key neurotransmitters, decreasing serotonin (B10506) synthesis while accelerating dopamine (B1211576) synthesis. wikipedia.org This points towards a potential interaction with the dopaminergic and serotonergic systems. The reinforcing properties of Etoxadrol, observed in self-administration studies with primates, further suggest an impact on the dopamine reward pathway. wikipedia.orgresearchgate.net Future research should aim to identify the specific components of these pathways that Etoxadrol modulates, which could explain some of its behavioral effects.

Furthermore, exploring potential interactions with other receptor systems, such as sigma receptors, could be a fruitful avenue. Other NMDA receptor antagonists have shown affinity for sigma receptors, and it is plausible that Etoxadrol may have similar, yet undiscovered, interactions. osti.gov

Table 1: Potential Molecular Targets for Etoxadrol Hydrochloride Beyond the NMDA Receptor

| Potential Target System | Observed Effect / Rationale | Research Focus |

| Dopaminergic System | Accelerates dopamine synthesis by up to 200%; exhibits reinforcing properties. wikipedia.orgresearchgate.net | Investigate interactions with dopamine transporters and D2 receptors. researchgate.net |

| Serotonergic System | Slows serotonin synthesis to 50-60% of control rates. wikipedia.org | Elucidate the mechanism behind reduced serotonin synthesis. |

| Sigma Receptors | Other NMDA receptor antagonists show affinity for these receptors. osti.gov | Conduct binding assays to determine affinity for sigma receptor subtypes. |

Integration of Omics Technologies (Genomics, Proteomics) in this compound Research

The application of "omics" technologies offers a holistic approach to understanding the complex biological impact of this compound. humanspecificresearch.orgaxcelead-us.com These high-throughput methods can provide comprehensive data on the genetic, protein, and metabolic changes induced by the compound. routledge.com

Genomics: Can be employed to identify genetic variations that may influence an individual's response to Etoxadrol. researchgate.net This could help in understanding the variability in side effects reported in early clinical studies.

Proteomics: The large-scale study of proteins can reveal changes in protein expression and post-translational modifications in the brain and other tissues following Etoxadrol administration. humanspecificresearch.orgnih.gov This would provide a detailed map of the signaling cascades affected by the drug, downstream of the NMDA receptor.

Metabolomics: Analyzing the global metabolic profile can identify changes in cellular and systemic metabolism, offering insights into the compound's broader physiological effects and potential biomarkers of exposure or effect. humanspecificresearch.org

By integrating these multi-omics datasets, researchers can build a comprehensive model of Etoxadrol's mechanism of action, identify new therapeutic targets, and potentially discover biomarkers for patient stratification. axcelead-us.com

Table 2: Application of Omics Technologies in Etoxadrol Research

| Omics Technology | Potential Application | Expected Outcome |

| Genomics | Identify genetic polymorphisms in patient populations. researchgate.net | Understand variability in drug response and susceptibility to side effects. |

| Proteomics | Analyze protein expression changes in neuronal tissues post-administration. nih.gov | Map downstream signaling pathways and identify novel protein targets. |

| Metabolomics | Profile metabolite changes in biofluids (e.g., plasma, CSF). humanspecificresearch.org | Discover biomarkers of drug effect and understand systemic metabolic impact. |

Advancements in High-Throughput Screening for this compound Derivatives

The development of Etoxadrol was halted in the late 1970s due to side effects like nightmares and hallucinations. wikipedia.org Modern drug discovery techniques, particularly advancements in high-throughput screening (HTS), offer the potential to develop derivatives of Etoxadrol with an improved therapeutic index.

Traditional HTS methods can be time-consuming and expensive. googleapis.com However, the advent of computer-assisted drug discovery (CADD) and deep learning models has revolutionized this process. osti.govarxiv.org These in silico methods allow for the rapid screening of vast virtual libraries of compounds and even the de novo design of molecules with desired properties. osti.govarxiv.org

These technologies could be applied to:

Generate and screen a library of Etoxadrol derivatives for their binding affinity to the NMDA receptor and other potential off-targets. osti.gov

Predict the pharmacokinetic and toxicological properties of new derivatives to prioritize candidates for synthesis and in vitro testing.

Identify derivatives that retain the beneficial anesthetic and analgesic properties while minimizing the dissociative and psychotomimetic side effects.

The goal is to explore the chemical space around the Etoxadrol scaffold to find new chemical entities with superior clinical potential. osti.govarxiv.org

Interdisciplinary Research Collaborations for this compound Studies

To unlock the full potential of research into this compound and its derivatives, collaboration across multiple scientific disciplines is essential. The complex nature of its effects on the central nervous system necessitates a multifaceted approach.

Future research projects should foster collaborations between:

Medicinal Chemists: To design and synthesize novel derivatives based on structure-activity relationships and computational modeling. biolab.si

Pharmacologists: To conduct detailed in vitro and in vivo studies to characterize the pharmacological profile of new compounds.

Computational Biologists: To perform in silico screening, molecular docking, and systems biology analysis to guide drug design and interpret experimental data. osti.gov

Neuroscientists: To investigate the effects of Etoxadrol and its derivatives on neural circuits, synaptic plasticity, and behavior, using advanced techniques like electrophysiology and neuroimaging. mdpi.com

Such interdisciplinary efforts can accelerate the research and development process, from fundamental mechanistic questions to potential therapeutic applications. nih.gov

Unexplored Mechanistic Hypotheses and Open Research Questions for this compound

Despite decades since its initial development, many questions about this compound remain unanswered. Future research should address these gaps in our knowledge.

Key Unexplored Hypotheses and Open Questions:

Mechanism of Neurotransmitter Modulation: What are the precise molecular mechanisms by which Etoxadrol alters the synthesis rates of dopamine and serotonin? wikipedia.org Is it a direct effect or a downstream consequence of NMDA receptor blockade?

Long-term Neuroplasticity: Beyond the acute channel-blocking effect, does chronic or repeated exposure to Etoxadrol induce long-term changes in synaptic plasticity, such as alterations in AMPA receptor density or activation of intracellular signaling pathways like mTOR, as seen with ketamine? mdpi.com

Subunit Specificity: Does Etoxadrol exhibit any selectivity for different NMDA receptor subunit compositions (e.g., GluN2A vs. GluN2B), which could influence its effects in different brain regions and developmental stages?

Separating Therapeutic from Adverse Effects: Is it possible to structurally modify the Etoxadrol molecule to separate its anesthetic/analgesic properties from its hallucinogenic and reinforcing effects? This remains a central challenge in the development of NMDA receptor antagonists. researchgate.net

Addressing these questions will not only deepen our understanding of Etoxadrol but also contribute valuable knowledge to the broader field of NMDA receptor pharmacology and the development of safer dissociative anesthetics and novel therapeutics for neurological and psychiatric disorders.

Q & A

Q. What are the established methods for synthesizing Etoxadrol hydrochloride, and how can its purity be validated?

this compound (C₁₆H₂₃NO₂·HCl) is synthesized via a multi-step organic reaction, typically involving the formation of a dioxolane ring followed by hydrochlorination. Key steps include:

- Synthesis : Piperidine derivatives are reacted with 2-ethyl-2-phenyl-1,3-dioxolane intermediates under controlled pH and temperature .

- Purification : Column chromatography or recrystallization is used to isolate the compound.

- Validation : Purity is confirmed via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR for structural confirmation) .

Table 1 : Key Analytical Parameters for Purity Validation

| Method | Parameters | Reference |

|---|---|---|

| HPLC | Column: C18; Mobile phase: MeOH/H₂O (70:30) | |

| NMR | ¹H (400 MHz, DMSO-d6): δ 1.2–3.8 ppm |

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to potential permeability .

- Ventilation : Use fume hoods for weighing and handling powdered forms to prevent inhalation .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture. Monitor for decomposition via periodic HPLC analysis .

Q. Which pharmacological models are suitable for preliminary screening of this compound’s anesthetic activity?

- In vitro : Electrophysiological assays (e.g., patch-clamp studies on NMDA receptors in rat cortical neurons) to assess receptor inhibition .

- In vivo : Rodent models (e.g., tail-flick test or rotarod assay) to evaluate sedation and motor impairment .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMDA receptor affinity data for this compound?

Discrepancies in binding affinity (e.g., Ki values ranging from 50–200 nM) may arise from:

- Methodological variability : Differences in receptor preparation (e.g., synaptic vs. extrasynaptic NMDA receptors) .

- Species-specific responses : Rat vs. human receptor isoforms . Solution : Standardize protocols using recombinant human NMDA receptors (GluN1/GluN2B subtypes) and radioligand displacement assays (³H-MK-801) under identical buffer conditions (pH 7.4, 25°C) .

Q. What experimental design considerations are critical for optimizing dose-response studies in neuropharmacology?

- Dose range : Start with 0.1–10 mg/kg (intravenous) in Sprague-Dawley rats, based on prior ED₅₀ data .

- Controls : Include vehicle (saline) and positive controls (e.g., ketamine hydrochloride).

- Endpoint selection : Measure latency to loss-of-righting reflex (LORR) and recovery time. Use blinded scoring to reduce bias .

Q. How can researchers validate the specificity of this compound’s action in complex biological systems?

- Off-target screening : Utilize kinase profiling panels (e.g., Eurofins Cerep Panels) to assess activity against 50+ non-NMDA targets .

- Genetic knockdown : CRISPR/Cas9-mediated GluN2B knockout in cell lines to confirm NMDA-dependent effects .

Methodological Challenges and Solutions

Q. What are the limitations of current analytical techniques in detecting this compound metabolites?

- Challenge : Low abundance of metabolites in plasma (e.g., hydroxylated derivatives).

- Solution : Use ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for enhanced sensitivity (LOQ = 0.1 ng/mL) .

Q. How should researchers address batch-to-batch variability in preclinical studies?

- Standardization : Source compounds from a single supplier with certified purity (>98%) and lot-specific HPLC/NMR data .

- Replication : Include at least three independent batches in pharmacokinetic studies .

Data Interpretation and Reporting

Q. What statistical approaches are recommended for analyzing dose-response curves with non-linear dynamics?

Q. How can researchers ensure reproducibility when publishing in vivo efficacy data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.